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molecular formula C8H5F2N3 B3198063 5,7-Difluoroquinazolin-4-amine CAS No. 1009034-66-5

5,7-Difluoroquinazolin-4-amine

Cat. No. B3198063
M. Wt: 181.14 g/mol
InChI Key: NYFDGPMNPMSMLC-UHFFFAOYSA-N
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Patent
US07678803B2

Procedure details

2,4,6-Trifluoro-benzonitrile (3.59 mmol, 500 mg) is dissolved in DMA (5 mL) and then formamidine acetate is added (3.59 mmol, 373.75 mg) followed by DIEA (10.78 mmol, 1.39 g). The reaction is stirred for 16 hr at 100° C. A solid forms, is collected by filtration and the solid is washed with CH2Cl2. This gives desired product 5,7-Difluoro-quinazolin-4-ylamine (227 mg, LC/MS m/z=182 [M+H]+) as a white powder.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.39 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([F:11])[C:3]=1[C:4]#[N:5].C(O)(=O)C.[CH:16]([NH2:18])=[NH:17].CCN(C(C)C)C(C)C>CC(N(C)C)=O>[F:11][C:6]1[CH:7]=[C:8]([F:10])[CH:9]=[C:2]2[C:3]=1[C:4]([NH2:5])=[N:17][CH:16]=[N:18]2 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C#N)C(=CC(=C1)F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Three
Name
Quantity
1.39 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for 16 hr at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A solid forms, is collected by filtration
WASH
Type
WASH
Details
the solid is washed with CH2Cl2

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C2C(=NC=NC2=CC(=C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 227 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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